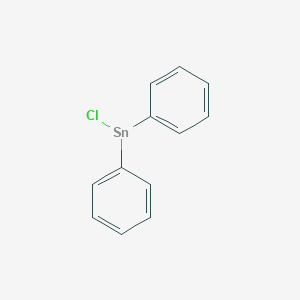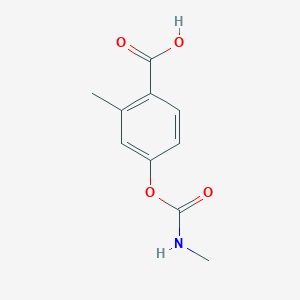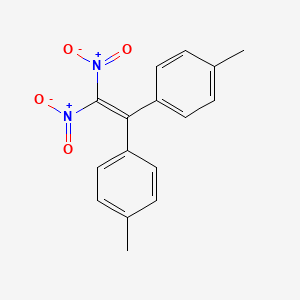
CID 71355255
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the PubChem CID 71355255 is a chemical entity with significant interest in various scientific fields. This compound’s unique structure and properties make it a valuable subject for research and application in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 71355255 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, one method might involve the reaction of specific organic amines with dianhydrides under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety and environmental protocols.
Analyse Des Réactions Chimiques
Types of Reactions: CID 71355255 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could produce various substituted compounds .
Applications De Recherche Scientifique
CID 71355255 has a wide range of applications in scientific research. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it might serve as a probe for studying biological processes or as a potential therapeutic agent. In medicine, its unique properties could be harnessed for developing new drugs or diagnostic tools. In industry, this compound could be used in the production of materials with specific properties .
Mécanisme D'action
The mechanism of action of CID 71355255 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. Detailed studies on the mechanism of action would provide insights into how this compound exerts its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to CID 71355255 can be identified based on their structural and functional similarities. These compounds might share common features, such as specific functional groups or similar molecular frameworks .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, which might include higher reactivity, better stability, or specific biological activity. These unique features make this compound a valuable compound for various applications and research purposes .
Propriétés
Numéro CAS |
12044-81-4 |
|---|---|
Formule moléculaire |
AuIn2 |
Poids moléculaire |
426.60 g/mol |
InChI |
InChI=1S/Au.2In |
Clé InChI |
UGWHUVVBJMQKQI-UHFFFAOYSA-N |
SMILES canonique |
[In].[In].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



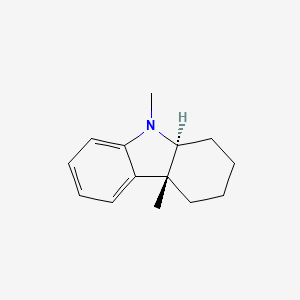
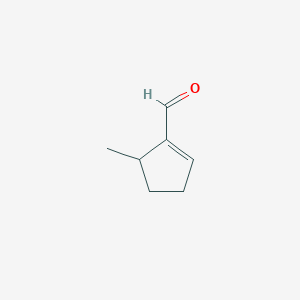
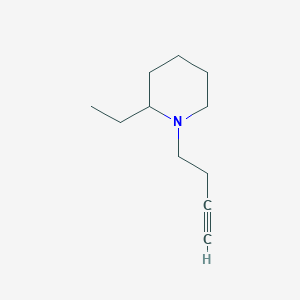


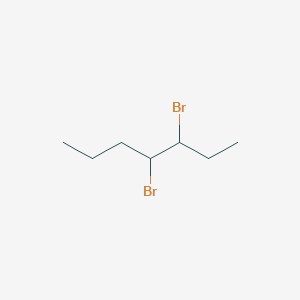

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
